

# "HIV-1 protease-IN-9" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HIV-1 protease-IN-9**

Cat. No.: **B12377888**

[Get Quote](#)

## HIV-1 Protease-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **HIV-1 protease-IN-9**, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The information presented is collated from recent advancements in the field, with a focus on its chemical structure, biophysical properties, and the experimental methodologies used for its characterization.

## Chemical Structure and Properties

**HIV-1 protease-IN-9**, also identified as compound 5b in the primary literature, is a novel, non-peptidic inhibitor designed to target the active site of HIV-1 protease. Its design incorporates structural motifs from the kinase inhibitors imatinib and nilotinib as P2-ligands, a strategy aimed at enhancing interactions with the backbone of the enzyme's active site.

Chemical Formula:  $C_{37}H_{41}N_7O_4S$

Molecular Weight: 679.83 g/mol

CAS Number: 2925381-27-5

SMILES: CC1=C(C=C(C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=O)(C3=CC=C(N)C=C3)=O)=O)C=C1)NC4=NC=CC(C5=CN=CC=C5)=N4

The chemical structure of **HIV-1 protease-IN-9** is depicted below:

(Image of the chemical structure of **HIV-1 protease-IN-9** would be placed here if image generation were supported)

## Quantitative Properties

The following table summarizes the key quantitative data for **HIV-1 protease-IN-9**.

| Property                       | Value    | Reference |
|--------------------------------|----------|-----------|
| $K_i$ (Inhibition Constant)    | 0.028 nM |           |
| $IC_{50}$ (Antiviral Activity) | 66.8 nM  |           |

## Design and Mechanism of Action

The design of **HIV-1 protease-IN-9** is a prime example of structure-based drug design. The core concept involves utilizing the pyridyl-pyrimidine scaffold, found in kinase inhibitors like imatinib and nilotinib, as a P2 ligand. This moiety is engineered to form hydrogen bonds with the backbone atoms within the S2 subsite of the HIV-1 protease. This strategic interaction with the enzyme's backbone is a key feature of potent protease inhibitors like darunavir and is intended to confer resilience against drug-resistant mutations.

The following diagram illustrates the conceptual design strategy for **HIV-1 protease-IN-9**.



[Click to download full resolution via product page](#)

Caption: Design strategy for **HIV-1 protease-IN-9**.

# Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **HIV-1 protease-IN-9**, as extrapolated from the primary literature.

## Synthesis of HIV-1 Protease-IN-9 (Compound 5b)

The synthesis of **HIV-1 protease-IN-9** is a multi-step process. A key step in the synthesis is the Hantzsch thiazole synthesis for the preparation of various alkyl and aryl thiazoles which can be used as building blocks. The final compound is assembled by coupling the P2 ligand with the darunavir-like hydroxyethylamine sulfonamide isostere. While the full detailed synthesis is extensive, a generalized workflow is presented below.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **HIV-1 protease-IN-9**.

## HIV-1 Protease Inhibition Assay

The inhibitory activity of **HIV-1 protease-IN-9** against purified recombinant HIV-1 protease is determined using a well-established enzymatic assay.

- Enzyme and Substrate: Recombinant HIV-1 protease is expressed and purified. A fluorogenic substrate, such as one containing a fluorescence resonance energy transfer (FRET) pair, is used.
- Assay Buffer: The assay is typically performed in a buffer solution (e.g., sodium acetate, NaCl, EDTA, DTT, and NP-40) at a physiological pH.
- Inhibitor Preparation: **HIV-1 protease-IN-9** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- Assay Procedure:
  - The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature.
  - The reaction is initiated by the addition of the fluorogenic substrate.
  - The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The data are fitted to the Morrison equation to determine the inhibition constant ( $K_i$ ).

## Antiviral Activity Assay

The antiviral efficacy of **HIV-1 protease-IN-9** is assessed in a cell-based assay using a human T-lymphoid cell line.

- Cell Line and Virus: MT-2 human T-lymphoid cells are used as the host cells. A laboratory-adapted strain of HIV-1, such as HIV-1LAI, is used for infection.
- Inhibitor Preparation: A stock solution of **HIV-1 protease-IN-9** is prepared in DMSO and serially diluted in the cell culture medium.

- Assay Procedure:
  - MT-2 cells are exposed to the HIV-1 virus in the presence of varying concentrations of the inhibitor.
  - The cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.
  - Control wells with no inhibitor and uninfected cells are included.
- Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to the no-inhibitor control. The 50% inhibitory concentration ( $IC_{50}$ ) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## X-ray Crystallography

High-resolution X-ray crystallography has been employed to elucidate the binding mode of inhibitors in this series with HIV-1 protease. For compounds 5b and 5c from the same study, the Protein Data Bank (PDB) accession codes are 8FUI and 8FUJ, respectively. These crystal structures provide critical insights into the specific molecular interactions between the inhibitor and the active site of the protease, confirming the intended backbone hydrogen bonding and guiding further optimization of this class of inhibitors.

- To cite this document: BenchChem. ["HIV-1 protease-IN-9" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12377888#hiv-1-protease-in-9-chemical-structure-and-properties>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)